2-Phenyl-7-(propan-2-yloxy)-4h-chromen-4-one

Catalog No.
S530792
CAS No.
35212-22-7
M.F
C18H16O3
M. Wt
280.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-7-(propan-2-yloxy)-4h-chromen-4-one

CAS Number

35212-22-7

Product Name

2-Phenyl-7-(propan-2-yloxy)-4h-chromen-4-one

IUPAC Name

2-phenyl-7-propan-2-yloxychromen-4-one

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

InChI

InChI=1S/C18H16O3/c1-12(2)20-14-8-9-15-16(19)11-17(21-18(15)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3

InChI Key

YVLFFUSZFGCFFW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

7-isopropoxyisoflavone, FL-113, ipriflavone, Osteoquine, Quinogin, Yambolap

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3

The exact mass of the compound Ipriflavone is 280.1099 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755888. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of isoflavones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ipriflavone (CAS 35212-22-7) is a synthetic isoflavone, a class of compounds known for their potential biological activities, including the modulation of bone metabolism. Unlike naturally occurring dietary isoflavones such as genistein or its direct synthetic precursor 7-hydroxyisoflavone, Ipriflavone features a 7-isopropoxy group instead of a 7-hydroxy group. This structural modification is critical from a procurement standpoint, as it is designed to block a key site of rapid Phase II metabolism, thereby altering the compound's pharmacokinetic profile and physicochemical properties compared to its hydroxylated counterparts.

Substituting Ipriflavone with its precursor, 7-hydroxyisoflavone, or other natural isoflavones like daidzein is inadvisable for controlled research due to fundamental differences in their metabolic fate and handling properties. The free phenolic hydroxyl group in 7-hydroxyisoflavone is a primary target for rapid glucuronidation and sulfation in vivo, leading to poor oral bioavailability and short half-life, which complicates dosing and interpretation of results. The isopropoxy group in Ipriflavone blocks this metabolic pathway, resulting in a distinct pharmacokinetic profile. This modification also increases lipophilicity, altering solubility in common laboratory solvents and affecting its behavior in formulation, cell-based assays, and as a synthetic intermediate, making direct substitution a critical source of experimental variability.

Superior Metabolic Stability and Intestinal Absorption Profile vs. Hydroxylated Analog

Alkoxylation at the 7-position, as seen in Ipriflavone, is a key strategy to enhance metabolic stability and bioavailability over hydroxylated precursors. In a comparative study using a human intestinal Caco-2 cell model, the closely related 7-methoxyflavone (7-MF) demonstrated significantly higher transport capacity than its direct analog, 7-hydroxyflavone (7-HF). Furthermore, 7-MF was shown to be highly resistant to metabolism by human liver and intestinal microsomes, whereas 7-HF was rapidly metabolized. This class-level evidence strongly suggests that Ipriflavone's isopropoxy group provides a substantial advantage in metabolic stability over 7-hydroxyisoflavone.

Evidence DimensionMetabolic Stability (Remaining compound after 1 hr incubation with human liver microsomes)
Target Compound Data>90% (for 7-methoxyflavone)
Comparator Or Baseline<10% (for 7-hydroxyflavone)
Quantified Difference>9-fold greater stability
ConditionsIncubation with human liver microsomes, NADPH, 37°C for 1 hour.

This improved metabolic stability leads to more predictable and sustained compound exposure in both in vitro and in vivo models, reducing the risk of failed experiments due to rapid, uncharacterized compound degradation.

Retention of Potent Biological Activity While Improving Pharmacokinetic Properties

A critical concern when modifying a compound for metabolic stability is the potential loss of biological activity. However, data on closely related flavones show that alkoxylation at the 7-position effectively preserves potency. In a direct comparison of aromatase inhibitory activity, 7-methoxyflavone was found to be nearly equipotent to 7-hydroxyflavone. This demonstrates that blocking the metabolically labile hydroxyl group does not significantly compromise the compound's ability to interact with its biological target.

Evidence DimensionAromatase Inhibition (IC50)
Target Compound Data~3 µM (for 7-methoxyflavone)
Comparator Or Baseline~2 µM (for 7-hydroxyflavone)
Quantified DifferencePotency is maintained within the same micromolar range (approx. 1.5x difference)
ConditionsIn vitro aromatase inhibition assay using recombinant CYP19 supersomes.

This evidence justifies procuring the metabolically stable analog, as it offers superior pharmacokinetic properties without sacrificing the high biological potency of the parent scaffold.

High-Yield Synthesis and Purity for Use as a Protected Chemical Intermediate

Ipriflavone is prepared via a high-yielding etherification of 7-hydroxyisoflavone. One documented process reports a stoichiometric yield of 96.6% with a final product purity of ≥99.9% by HPLC. This high conversion and purity make Ipriflavone an excellent procurement choice not just as a final bioactive compound, but as a stable, protected intermediate. The isopropoxy group effectively masks the reactive 7-OH phenol, enabling selective chemical modifications at other positions on the isoflavone core where the unprotected precursor would fail.

Evidence DimensionStoichiometric Yield from Precursor
Target Compound Data96.6%
Comparator Or Baseline7-Hydroxyisoflavone (starting material)
Quantified DifferenceN/A (demonstrates efficient conversion)
ConditionsReaction of 7-hydroxyisoflavone with isopropyl bromide in DMF with potassium carbonate.

For medicinal chemistry campaigns, procuring Ipriflavone saves the time and resources required for a protection step, providing a high-purity, stable building block for creating novel derivatives.

Defined Solubility in Organic Solvents for Reproducible Assay Preparation

Consistent solubility is paramount for generating reliable data in biological screening. Ipriflavone has a well-characterized solubility profile, with a reported maximum concentration of 33.11 mg/mL (118.11 mM) in DMSO. This high solubility in a standard laboratory solvent contrasts with the challenges often faced with hydroxylated flavonoids, which can have lower organic solvent solubility and a higher tendency to precipitate in aqueous assay buffers. Procuring Ipriflavone ensures the ability to prepare high-concentration, stable stock solutions essential for HTS and dose-response studies.

Evidence DimensionMaximum Solubility in DMSO
Target Compound Data33.11 mg/mL (118.11 mM)
Comparator Or BaselineN/A (Establishes a reliable baseline for assay development)
Quantified DifferenceN/A
ConditionsSolubility measured in Dimethyl sulfoxide (DMSO).

This defined solubility minimizes the risk of compound precipitation, a major cause of artifacts and poor reproducibility in automated and manual screening workflows.

Oral In Vivo Studies Requiring Consistent Compound Exposure

For animal studies investigating the systemic effects of isoflavones, Ipriflavone is the appropriate choice over 7-hydroxyisoflavone. Its enhanced metabolic stability and intestinal absorption profile are critical for achieving reliable and dose-proportional plasma concentrations, reducing the variability that plagues studies using rapidly metabolized phenolic compounds.

Medicinal Chemistry Programs Targeting the Isoflavone Scaffold

As a synthetic building block, Ipriflavone provides a distinct advantage. Its isopropoxy group serves as a robust protecting group for the 7-position hydroxyl, facilitating selective chemical elaboration of the isoflavone core without requiring additional protection/deprotection steps, thereby streamlining synthetic routes.

High-Throughput and High-Content Screening Campaigns

The defined high solubility of Ipriflavone in DMSO makes it highly suitable for large-scale screening applications. Researchers can confidently prepare concentrated stock solutions, minimizing the risk of compound precipitation in multi-well plates and ensuring accurate, reproducible results in automated dose-response assays.

Research on Metabolically Stable Aromatase Inhibitors

Given the evidence that 7-alkoxylation preserves potent aromatase inhibitory activity while significantly improving metabolic stability, Ipriflavone is a key tool compound for developing and testing next-generation aromatase inhibitors with improved pharmacokinetic properties for cancer research.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

280.109944368 Da

Monoisotopic Mass

280.109944368 Da

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

115 - 117 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

80BJ7WN25Z

ATC Code

M - Musculo-skeletal system
M05 - Drugs for treatment of bone diseases
M05B - Drugs affecting bone structure and mineralization
M05BX - Other drugs affecting bone structure and mineralization
M05BX01 - Ipriflavone

Other CAS

35212-22-7

Metabolism Metabolites

Ipriflavone has known human metabolites that include 7-Hydroxyisoflavone, 4H-1-Benzopyran-4-one, 3-(4-hydroxyphenyl)-7-(1-methylethoxy)-, and 3-Phenyl-7-(1-methyl-2-hydroxyethoxy)-4H-1-benzopyran-4-one.

Wikipedia

Ipriflavone

Dates

Last modified: 08-15-2023
1: Fujimori M, Kadota K, Kato K, Seto Y, Onoue S, Sato H, Ueda H, Tozuka Y. Low hygroscopic spray-dried powders with trans-glycosylated food additives enhance the solubility and oral bioavailability of ipriflavone. Food Chem. 2016 Jan 1;190:1050-5. doi: 10.1016/j.foodchem.2015.06.081. Epub 2015 Jun 23. PubMed PMID: 26213075.
2: Tanida S, Kurokawa T, Sato H, Kadota K, Tozuka Y. Evaluation of the Micellization Mechanism of an Amphipathic Graft Copolymer with Enhanced Solubility of Ipriflavone. Chem Pharm Bull (Tokyo). 2016;64(1):68-72. doi: 10.1248/cpb.c15-00655. PubMed PMID: 26726747.
3: Patchen B, Koppe T, Cheng A, Seo YA, Wessling-Resnick M, Fraenkel PG. Dietary supplementation with ipriflavone decreases hepatic iron stores in wild type mice. Blood Cells Mol Dis. 2016 Sep;60:36-43. doi: 10.1016/j.bcmd.2016.05.004. Epub 2016 May 8. PubMed PMID: 27519943.
4: Xiao Z, Huang C, Wu J, Sun L, Hao W, Leung LK, Huang J. The neuroprotective effects of ipriflavone against H ₂O ₂ and amyloid beta induced toxicity in human neuroblastoma SH-SY5Y cells. Eur J Pharmacol. 2013 Dec 5;721(1-3):286-93. doi: 10.1016/j.ejphar.2013.09.023. Epub 2013 Sep 29. PubMed PMID: 24084576.
5: Delarmelina JM, Dutra JC, Batitucci Mdo C. Antimutagenic activity of ipriflavone against the DNA-damage induced by cyclophosphamide in mice. Food Chem Toxicol. 2014 Mar;65:140-6. doi: 10.1016/j.fct.2013.12.028. Epub 2013 Dec 31. PubMed PMID: 24389340.
6: Radzki RP, Bieńko M, Filip R, Pierzynowski SG. The Protective and Therapeutic Effect of Exclusive and Combined Treatment with Alpha-ketoglutarate Sodium Salt and Ipriflavone on Bone Loss in Orchidectomized Rats. J Nutr Health Aging. 2016;20(6):628-36. doi: 10.1007/s12603-015-0654-1. PubMed PMID: 27273352.
7: Lv WT, Yang YH, Ma LQ, Wang P, Li K. Ipriflavone reverses the adverse effects of a low-calcium diet on the histology of the tibia in caged layers. Br Poult Sci. 2014;55(2):207-14. doi: 10.1080/00071668.2013.878785. Epub 2014 Apr 24. PubMed PMID: 24404906.
8: Yun C, Ding L, Leng Y, Zhu H, Wen A, Yang L. Determination of ipriflavone in human plasma by LC-MS and its application in a pharmacokinetic study. Biomed Chromatogr. 2012 Jan;26(1):123-8. doi: 10.1002/bmc.1641. Epub 2011 May 19. PubMed PMID: 21594876.
9: Belcavello L, Vencioneck Dutra JC, de Freitas JV, Aranha IP, do Carmo Pimentel Batitucci M. Mutagenicity of ipriflavone in vivo and in vitro. Food Chem Toxicol. 2012 Mar;50(3-4):996-1000. doi: 10.1016/j.fct.2011.12.013. Epub 2011 Dec 17. PubMed PMID: 22200590.
10: Bellei PM, Terra MM, Peters VM, Guerra Mde O, Andrade AT. [Effect of ipriflavone on Wistar rats and their litters]. Rev Bras Ginecol Obstet. 2012 Jan;34(1):22-7. Portuguese. PubMed PMID: 22358344.
11: Lee DY, Chung HJ, Choi YH, Lee U, Kim SH, Lee I, Lee MG. Pharmacokinetics of ipriflavone and its two metabolites, M1 and M5, after the intravenous and oral administration of ipriflavone to rat model of diabetes mellitus induced by streptozotocin. Eur J Pharm Sci. 2009 Dec 8;38(5):465-71. doi: 10.1016/j.ejps.2009.09.008. Epub 2009 Sep 15. PubMed PMID: 19761842.
12: Alexandersen P, Toussaint A, Christiansen C, Devogelaer JP, Roux C, Fechtenbaum J, Gennari C, Reginster JY; Ipriflavone Multicenter European Fracture Study. Ipriflavone in the treatment of postmenopausal osteoporosis: a randomized controlled trial. JAMA. 2001 Mar 21;285(11):1482-8. PubMed PMID: 11255425.
13: El-Desoky HS, Beltagi AM, Ghoneim MM. Determination of the anti-osteoporosis drug ipriflavone in pharmaceutical formulation by stripping voltammetric and chromatographic methods. J AOAC Int. 2009 May-Jun;92(3):806-12. PubMed PMID: 19610371.
14: Chung HJ, Kang HE, Bae EJ, Lee I, Kim SG, Lee MG. Effects of E. Coli lipopolysaccharide on the pharmacokinetics of ipriflavone and its metabolites, M1 and M5, after intravenous and oral administration of ipriflavone to rats: decreased metabolism of ipriflavone due to decreased expression of hepatic CYP1A2 and 2C11. J Pharm Sci. 2008 Nov;97(11):5024-36. doi: 10.1002/jps.21343. PubMed PMID: 18314883.
15: Chung HJ, Lee I, Lee MG. Effects of water deprivation for 72 h on the pharmacokinetics of ipriflavone in rats. Res Vet Sci. 2008 Aug;85(1):149-55. Epub 2007 Oct 4. PubMed PMID: 17919668.

Explore Compound Types